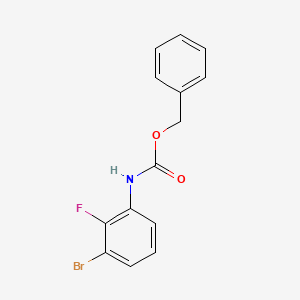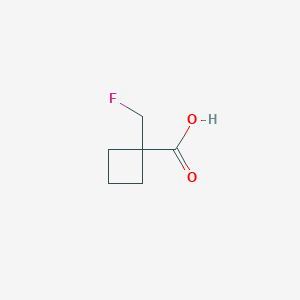
ベンジル N-(3-ブロモ-2-フルオロフェニル)カルバメート
説明
Benzyl N-(3-bromo-2-fluorophenyl)carbamate is a chemical compound with the CAS Number: 903556-49-0 . It has a linear formula of C14H11BrFNO2 . The IUPAC name for this compound is benzyl 3-bromo-2-fluorophenylcarbamate .
Molecular Structure Analysis
The molecular structure of Benzyl N-(3-bromo-2-fluorophenyl)carbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a phenyl ring with bromo and fluoro substituents . The InChI code for this compound is 1S/C14H11BrFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) .Physical And Chemical Properties Analysis
The molecular weight of Benzyl N-(3-bromo-2-fluorophenyl)carbamate is 324.15 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are both 322.99572 g/mol . The topological polar surface area is 38.3 Ų .科学的研究の応用
有機合成
ベンジル N-(3-ブロモ-2-フルオロフェニル)カルバメート: は有機合成において貴重な中間体です。 そのベンジル位は電子求引基の存在により特に反応性が高く、求核置換反応の主要な候補となります 。この化合物は、3-ブロモ-2-フルオロフェニル部分をより大きく複雑な分子に導入するために使用でき、医薬品や農薬のビルディングブロックとして役立ちます。
医薬品化学
医薬品化学では、この化合物の構造的特徴により、生物活性分子の合成のための潜在的な前駆体となります。 臭素原子はさらにクロスカップリング反応を起こし、新しい炭素-炭素結合または炭素-ヘテロ原子結合を形成することができます。これは、新しい薬物の開発において極めて重要です .
化学教育
官能基による明確な分子構造と反応性を備えた化合物として、化学教育における教育目的のために優れた例となります。 これは、求電子置換反応や共鳴安定化などのさまざまな化学反応や原理を示すために使用できます .
作用機序
The mode of action of carbamates typically involves the inhibition of acetylcholinesterase, an enzyme that is essential for nerve function in insects, animals, and humans. By inhibiting this enzyme, carbamates disrupt the transmission of nerve impulses, which can lead to paralysis and death in insects .
The pharmacokinetics of carbamates, like other organic compounds, would involve absorption, distribution, metabolism, and excretion (ADME). The specific adme properties can vary widely depending on the specific structure of the carbamate .
The action of carbamates can be influenced by various environmental factors such as temperature, humidity, and pH. For example, certain carbamates may be more stable and effective under specific temperature or pH conditions .
生化学分析
Biochemical Properties
Benzyl N-(3-bromo-2-fluorophenyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For example, it may interact with enzymes involved in the synthesis of nucleotides, thereby influencing DNA replication and repair processes. The nature of these interactions is typically characterized by the binding affinity of Benzyl N-(3-bromo-2-fluorophenyl)carbamate to the active sites of these enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
Benzyl N-(3-bromo-2-fluorophenyl)carbamate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may inhibit the activity of kinases, which are crucial for signal transduction pathways. This inhibition can lead to changes in gene expression and metabolic flux, ultimately affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Benzyl N-(3-bromo-2-fluorophenyl)carbamate involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, Benzyl N-(3-bromo-2-fluorophenyl)carbamate may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl N-(3-bromo-2-fluorophenyl)carbamate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Benzyl N-(3-bromo-2-fluorophenyl)carbamate remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of Benzyl N-(3-bromo-2-fluorophenyl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular processes. Toxic or adverse effects may be observed at very high doses, including cytotoxicity and disruption of normal cellular function. It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
Benzyl N-(3-bromo-2-fluorophenyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. The compound can affect metabolic flux and metabolite levels by inhibiting or modulating the activity of key enzymes. For example, it may influence the glycolytic pathway by inhibiting enzymes involved in glucose metabolism .
Transport and Distribution
The transport and distribution of Benzyl N-(3-bromo-2-fluorophenyl)carbamate within cells and tissues are critical for its biochemical effects. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes. Once inside the cell, Benzyl N-(3-bromo-2-fluorophenyl)carbamate can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of Benzyl N-(3-bromo-2-fluorophenyl)carbamate is essential for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy metabolism. The localization of Benzyl N-(3-bromo-2-fluorophenyl)carbamate within the cell can determine its specific biochemical effects .
特性
IUPAC Name |
benzyl N-(3-bromo-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-11-7-4-8-12(13(11)16)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRWHGLHCPGDKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718329 | |
| Record name | Benzyl (3-bromo-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903556-49-0 | |
| Record name | Benzyl (3-bromo-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Piperazine, 1-cyclohexyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1442691.png)
